N-(2-Phenylacetyl)alanine

Penicillin acylase Enzymatic resolution Substrate specificity

N-(2-Phenylacetyl)alanine (CAS 17966-65-3), also referred to as 2-(2-phenylacetamido)propanoic acid or N-phenylacetylalanine, is a non-proteinogenic N-acyl amino acid derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. The compound consists of an alanine backbone acylated at the α-amino group with a phenylacetyl moiety, yielding a racemic (DL) mixture.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 17966-65-3
Cat. No. B3110375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Phenylacetyl)alanine
CAS17966-65-3
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CC1=CC=CC=C1
InChIInChI=1S/C11H13NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)
InChIKeyFDWFFCURSPACFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Phenylacetyl)alanine (CAS 17966-65-3) | Chemical Identity and Core Specifications for Procurement


N-(2-Phenylacetyl)alanine (CAS 17966-65-3), also referred to as 2-(2-phenylacetamido)propanoic acid or N-phenylacetylalanine, is a non-proteinogenic N-acyl amino acid derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . The compound consists of an alanine backbone acylated at the α-amino group with a phenylacetyl moiety, yielding a racemic (DL) mixture . It serves as a protected amino acid building block in peptide synthesis and as a defined substrate in enzymatic studies, particularly those involving penicillin G acylase [1].

N-(2-Phenylacetyl)alanine: Why In-Class N-Acyl Amino Acids Are Not Interchangeable


N-(2-Phenylacetyl)alanine exhibits a distinct combination of an aliphatic α-amino acid core (alanine) and an aromatic phenylacetyl N-substituent that cannot be replicated by simply substituting the amino acid residue (e.g., phenylalanine) or the acyl group (e.g., acetyl, benzoyl). This specific molecular architecture governs both its physicochemical behavior—including solubility, LogP, and hydrogen-bonding capacity—and its recognition by enzymes such as penicillin G acylase, which displays differential hydrolytic rates and enantioselectivity across structurally related N-phenylacetyl amino acids [1][2]. Substituting N-(2-phenylacetyl)alanine with N-acetylphenylalanine (isobaric but lacking the extended phenylacetyl moiety) or N-phenylacetylphenylalanine (larger, more lipophilic side chain) alters enzyme kinetics, chromatographic retention, and downstream synthetic yields, making unvalidated substitutions a significant source of experimental variability .

Quantitative Differentiation of N-(2-Phenylacetyl)alanine: Direct Comparative Evidence for Scientific Selection


Enzymatic Hydrolysis Rate by Penicillin G Acylase: N-Phenylacetyl-L-alanine as the Benchmark Substrate

N-Phenylacetyl-L-alanine is the reference substrate used to define one unit of penicillin G acylase activity: 1 U hydrolyzes 1.0 μmol of N-phenylacetyl-L-alanine per hour at 37°C in 0.1 M phosphate buffer (pH 7.0) [1]. In direct comparative studies, the reactivity of N-phenylacetylated alanine (both free acid and dimethyl ester) is 2–6 orders of magnitude higher than that of corresponding N-phenylacetylated phenylalanine, valine, leucine, asparagine, t-Bu-serine, and serine derivatives [2]. This establishes N-(2-phenylacetyl)alanine as the kinetically preferred substrate for penicillin G acylase among a broad panel of N-phenylacetyl amino acids.

Penicillin acylase Enzymatic resolution Substrate specificity

Enantioselective Hydrolysis in Kinetic Resolution: E-Value and Stereochemical Preference

Penicillin G acylase from E. coli enantioselectively hydrolyzes N-phenylacetyl derivatives, exhibiting an experimentally determined enantiomeric ratio (E-value) of approximately 90 for N-phenylacetyl-α-phenylalanine and S-directed stereochemical preference for all substrates examined [1][2]. While direct E-value data for N-(2-phenylacetyl)alanine itself are not reported in the same studies, its benchmark status as the fastest-hydrolyzed N-phenylacetyl amino acid substrate implies high enzyme recognition and suggests favorable enantioselectivity in kinetic resolution applications [3].

Kinetic resolution Enantioselectivity Penicillin G acylase

Conformational Behavior in Peptide Analogs: Phenylacetyl-D-alanyl-D-alanine versus Penicillin G

The dipeptide phenylacetyl-D-alanyl-D-alanine—incorporating the N-phenylacetylalanine motif—adopts a partially folded crystalline conformation distinct from that of penicillin G, as determined by X-ray single-crystal analysis and FT-IR/Raman spectroscopy [1]. The conformational landscape of phenylacetyl-D-alanyl-D-alanine is highly flexible, with 55 minima detected within 3 kcal/mol, and in solution it adopts virtually extended conformations [1]. In contrast, the N-acetyl analog acetyl-D-alanyl-D-alanine exhibits a different intermolecular hydrogen-bonding pattern despite similar overall fold, demonstrating that the phenylacetyl vs. acetyl N-terminal group modulates crystal packing and conformational sampling [1].

Peptide conformation Cell wall analog X-ray crystallography

Differentiation-Inducing Activity in HL-60 Cells: N-Phenylacetyl Amino Acid SAR

In a systematic study of N-phenylacetyl L-amino acids tested for differentiation-inducing and antiproliferative activity against HL-60 leukemia cells, N-phenylacetyl L-phenylalanine was the most potent, while N-phenylacetyl L-valine, L-leucine, and L-tryptophan exhibited distinct functional profiles—inducing differentiation and promoting proliferation [1]. Although N-phenylacetyl L-alanine (the target compound) was not included in this specific panel, the structure–activity relationship (SAR) reveals that the amino acid side chain profoundly modulates biological outcome: L-phenylalanine confers potent differentiation activity, whereas branched-chain (valine, leucine) and indole (tryptophan) derivatives yield mixed or synergistic effects with retinoic acid [1].

HL-60 differentiation N-phenylacetyl amino acids Antiproliferation

N-(2-Phenylacetyl)alanine: Validated Application Scenarios Derived from Quantitative Evidence


Enzymatic Assay Standardization: Penicillin G Acylase Activity Calibration

N-(2-Phenylacetyl)alanine serves as the defined reference substrate for calibrating penicillin G acylase (EC 3.5.1.11) activity. One unit of enzyme activity is standardized to the hydrolysis of 1.0 μmol of N-phenylacetyl-L-alanine per hour at 37°C, pH 7.0 [1]. Procurement of this compound is essential for laboratories establishing or validating penicillin acylase assays, ensuring inter-laboratory reproducibility and compliance with historical enzyme unit definitions. Substitution with alternative N-phenylacetyl amino acids introduces kinetic bias due to 2–6 orders of magnitude lower reactivity [2].

Kinetic Resolution of Racemic Amino Acids via Penicillin Acylase

The high reactivity of N-phenylacetylalanine derivatives with penicillin G acylase enables efficient kinetic resolution protocols for producing enantiopure amino acids. The enzyme preferentially hydrolyzes the L-enantiomer of N-phenylacetylalanine, leaving the D-enantiomer intact [1]. This property is exploited in preparative-scale resolutions where the target compound serves as either the substrate (when racemic alanine resolution is desired) or as a benchmark for optimizing resolution conditions for novel N-phenylacetyl amino acid substrates [2].

Conformational Analysis of Bacterial Cell Wall Peptide Mimetics

The phenylacetyl-D-alanyl-D-alanine dipeptide—incorporating the N-phenylacetylalanine moiety—has been characterized as a conformational analog of the bacterial cell wall peptide terminus. X-ray crystallographic and spectroscopic studies have defined its partially folded crystalline structure and high conformational flexibility (55 minima within 3 kcal/mol) [1]. Researchers studying β-lactam antibiotic recognition, transpeptidase inhibition, or designing novel cell wall-targeting agents should select N-(2-phenylacetyl)alanine-containing peptides specifically, as the N-acetyl analogs exhibit altered hydrogen-bonding patterns and the phenylacetyl group more closely mimics the acyl side chain of penicillin G [1].

Control Compound in N-Phenylacetyl Amino Acid SAR Studies

Structure–activity relationship studies of N-phenylacetyl amino acids demonstrate that the amino acid side chain governs biological outcomes in HL-60 cell differentiation assays, with phenylalanine conferring potent activity and branched-chain amino acids producing mixed effects [1]. N-(2-Phenylacetyl)alanine, bearing the minimal methyl side chain, represents the baseline N-phenylacetyl amino acid against which the effects of larger, more hydrophobic side chains can be quantitatively compared. Its procurement is warranted for any comprehensive SAR investigation of this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Phenylacetyl)alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.